molecular formula C17H13N5O6S2 B13840184 2-[[[3-[2-(Tetrahydro-4,6-dioxo-2-thioxo-5(2H)-pyrimidinylidene)hydrazinyl]phenyl]sulfonyl]amino]benzoic Acid

2-[[[3-[2-(Tetrahydro-4,6-dioxo-2-thioxo-5(2H)-pyrimidinylidene)hydrazinyl]phenyl]sulfonyl]amino]benzoic Acid

Cat. No.: B13840184
M. Wt: 447.4 g/mol
InChI Key: VBVUFSORZBMGJL-UHFFFAOYSA-N
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Description

2-[[[3-[2-(Tetrahydro-4,6-dioxo-2-thioxo-5(2H)-pyrimidinylidene)hydrazinyl]phenyl]sulfonyl]amino]benzoic Acid is a complex organic compound with a unique structure that includes a pyrimidinylidene group, a sulfonyl group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[[3-[2-(Tetrahydro-4,6-dioxo-2-thioxo-5(2H)-pyrimidinylidene)hydrazinyl]phenyl]sulfonyl]amino]benzoic Acid typically involves multiple steps, including the formation of the pyrimidinylidene group, the sulfonylation of the phenyl group, and the final coupling with benzoic acid. The reaction conditions often require specific solvents, temperatures, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to optimize reaction conditions and scale up the synthesis. The use of advanced purification techniques such as crystallization and chromatography is essential to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2-[[[3-[2-(Tetrahydro-4,6-dioxo-2-thioxo-5(2H)-pyrimidinylidene)hydrazinyl]phenyl]sulfonyl]amino]benzoic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the pyrimidinylidene group to a more reduced state.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce more reduced pyrimidinylidene derivatives.

Scientific Research Applications

2-[[[3-[2-(Tetrahydro-4,6-dioxo-2-thioxo-5(2H)-pyrimidinylidene)hydrazinyl]phenyl]sulfonyl]amino]benzoic Acid has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[[[3-[2-(Tetrahydro-4,6-dioxo-2-thioxo-5(2H)-pyrimidinylidene)hydrazinyl]phenyl]sulfonyl]amino]benzoic Acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    Sulfonamides: Compounds with a sulfonyl group attached to an amine.

    Pyrimidinylidene Derivatives: Compounds containing the pyrimidinylidene group.

    Benzoic Acid Derivatives: Compounds with a benzoic acid moiety.

Uniqueness

2-[[[3-[2-(Tetrahydro-4,6-dioxo-2-thioxo-5(2H)-pyrimidinylidene)hydrazinyl]phenyl]sulfonyl]amino]benzoic Acid is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C17H13N5O6S2

Molecular Weight

447.4 g/mol

IUPAC Name

2-[[3-[(6-hydroxy-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)diazenyl]phenyl]sulfonylamino]benzoic acid

InChI

InChI=1S/C17H13N5O6S2/c23-14-13(15(24)19-17(29)18-14)21-20-9-4-3-5-10(8-9)30(27,28)22-12-7-2-1-6-11(12)16(25)26/h1-8,22H,(H,25,26)(H3,18,19,23,24,29)

InChI Key

VBVUFSORZBMGJL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)C2=CC=CC(=C2)N=NC3=C(NC(=S)NC3=O)O

Origin of Product

United States

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